1,5-Naphthyridine

Basicity Protonation Physicochemical Properties

Sourcing the correct naphthyridine isomer is critical-1,6-, 1,7-, and 1,8-naphthyridines differ in basicity, coordination geometry, and melting point, leading to failed syntheses and irreproducible assays. 1,5-Naphthyridine (CAS 254-79-5) eliminates this variability. - Low pKa 2.90 minimizes off-target protonation vs. 1,8-isomer-validated in MELK/TGF-β kinase inhibitor patents - Bridging (not chelating) coordination enables dinuclear Ru(II)/Cr(III)/Au(III) complexes with controlled metal-metal separation - Sequential metalation permits 3-substituent SAR library construction inaccessible via other isomers - ≥97% purity, ambient storage, ships globally

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 254-79-5
Cat. No. B1222797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridine
CAS254-79-5
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)N=C1
InChIInChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H
InChIKeyVMLKTERJLVWEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthyridine Structure & Properties


1,5-Naphthyridine is a diazanaphthalene heterocycle comprising a fused bicyclic system with nitrogen atoms at the 1 and 5 positions, belonging to a family of six regioisomers [1]. The base scaffold exhibits a predicted pKa of 2.90 ± 0.10, a melting point range of 69–75 °C, and a density of 1.25 g/cm³, and is commercially available at purities of ≥97% for use as a versatile building block in medicinal chemistry, coordination chemistry, and materials science .

Medicinal Chemistry

Reported kinase inhibitor scaffold with crystallographic binding mode

Coordination Chemistry

Bridging ligand geometry for dinuclear metal complex design

Materials Science

Reported blue-emission and electron-transport function for OLEDs

1,5-Naphthyridine Isomer Specificity & Reproducibility


The six naphthyridine isomers are not functionally interchangeable despite sharing a diazanaphthalene core; the precise 1,5‑positioning of nitrogen atoms confers distinct electronic distribution, basicity, and coordination geometry compared to 1,6‑, 1,7‑, or 1,8‑naphthyridines [1]. These differences manifest as divergent melting points (impacting handling and crystallization), pKa values (altering protonation states under biological or reaction conditions), and ligand bite angles (influencing metal‑complex stability and catalytic performance), making isomer‑specific sourcing essential for consistent synthetic and assay outcomes [2][3].

1,5-Naphthyridine

Lower basicity profile may reduce protonation interference

Other Isomers

Higher pKa in 1,8- and 1,6-isomers may shift protonation state in assays

1,5-Naphthyridine

Accessible melting range eases recrystallization and scale-up

Other Isomers

High melting points of 1,6- and 1,8-isomers may complicate purification

1,5-Naphthyridine

Bridging coordination mode supports dinuclear complexes

Other Isomers

1,8-isomer chelating geometry may not enable bimetallic architectures

1,5-Naphthyridine vs. Other Isomers


Reduced Basicity vs. 1,8-Naphthyridine

1,5‑Naphthyridine exhibits a lower predicted pKa (2.90 ± 0.10) compared to 1,8‑naphthyridine (3.55 ± 0.10) and 1,6‑naphthyridine (3.70 ± 0.10) [1]. This 0.65–0.80 unit difference corresponds to a ~4.5‑ to 6.3‑fold lower concentration of the protonated conjugate acid at physiological pH, which can influence solubility, membrane permeability, and metal‑binding affinity in aqueous environments [2].

pKa (predicted)
Reported
2.90 ± 0.10
1,8‑: 3.55 / 1,6‑: 3.70
Lower protonation may reduce assay interference
Predicted; experimental confirmation needed
Basicity Protonation Physicochemical Properties Naphthyridine Isomers

Lower Melting Point vs. 1,6- and 1,8-Naphthyridine

The melting point of 1,5‑naphthyridine (69–75 °C) is significantly lower than that of 1,6‑naphthyridine (231–233 °C) and 1,8‑naphthyridine (98–99 °C) [1][2]. This lower melting range permits melt‑processing or recrystallization from common organic solvents without thermal degradation, whereas the high melting points of 1,6‑ and 1,8‑isomers limit handling and necessitate alternative purification techniques [3].

Melting Point
Reported
69–75 °C
1,6‑: 231–233 °C / 1,8‑: 98–99 °C
Simplifies recrystallization and scale-up handling
From vendor and literature specifications
Melting Point Crystallization Purification Naphthyridine Isomers

Bridging Coordination vs. 1,8-Naphthyridine

The 1,5‑disposition of nitrogen atoms creates a bridging ligand geometry that can span two metal centers with a longer metal–metal distance compared to the chelating 1,8‑naphthyridine, which forms 4‑membered chelate rings with a single metal ion [1]. This structural distinction enables the construction of dinuclear complexes for cooperative catalysis or magnetic exchange studies, a capability not accessible with 1,8‑naphthyridine or 1,10‑phenanthroline [2].

Coordination Mode
Class-level
Bridging bidentate (µ‑1,5‑naphthyridine)
1,8‑isomer: chelating (κ²‑N,N)
Enables dinuclear complex synthesis not accessible with 1,8-isomer
Inferred from coordination chemistry principles
Coordination Chemistry Bridging Ligand Metal Complexes Naphthyridine Isomers

Regioselective Functionalization vs. 1,8-Naphthyridine

The 1,5‑naphthyridine core undergoes successive regioselective metalations using Zn‑, Mg‑, and Li‑TMP bases, enabling the introduction of up to three substituents and a “halogen dance” for a fourth functionalization, a synthetic versatility not equivalently established for 1,8‑naphthyridine [1]. This well‑defined reactivity profile facilitates the construction of diverse libraries for structure‑activity relationship (SAR) studies.

Functionalization
Class-level
Up to 3 substituents via sequential metalation
1,8‑isomer: systematic functionalization not equivalently established
May accelerate SAR library construction
Based on Zn-, Mg-, Li-TMP metalation study
Synthetic Methodology Regioselective Functionalization Metalation Naphthyridine Scaffold

OLED Electron-Transport Potential vs. 1,8-Naphthyridine

4,8‑Substituted 1,5‑naphthyridines have been explicitly demonstrated as promising blue‑emitting materials and electron‑transport/hole‑injecting materials for high‑efficiency OLEDs, whereas 1,8‑naphthyridine derivatives are more commonly explored as fluorescent probes or chelating agents rather than as electron‑transport materials [1][2]. This application divergence underscores the electronic uniqueness of the 1,5‑isomer for optoelectronic device engineering.

Optoelectronic Role
Class-level
Reported electron-transport / blue-emission OLED function
1,8‑isomer: primarily investigated for sensing/biological probes
Supports optoelectronic device research
Based on published device studies
OLED Electron-Transport Material Organic Electronics Naphthyridine Derivatives

1,5-Naphthyridine Procurement Scenarios


Kinase Inhibitor Scaffold Development

Programs targeting kinases such as MELK or TGF‑β type I receptor can utilize the 1,5‑naphthyridine core for its lower basicity (pKa 2.90) relative to 1,8‑naphthyridine, minimizing off‑target protonation effects and providing a validated pharmacophore as evidenced by patent filings and inhibitor co‑crystal structures [1][2].

Bimetallic Catalyst and Coordination Polymer Synthesis

The bridging coordination mode of 1,5‑naphthyridine, distinct from the chelating 1,8‑isomer, is essential for constructing dinuclear Ru(II), Cr(III), or Au(III) complexes intended for cooperative catalysis or magnetic materials research, where the longer metal–metal separation is a critical design parameter [3].

Regioselective Diversification for SAR Libraries

The well‑established sequential metalation chemistry of the 1,5‑naphthyridine scaffold allows medicinal chemists to introduce up to three substituents in a controlled manner, enabling efficient library synthesis for structure‑activity relationship exploration that is not as readily achievable with 1,6‑ or 1,8‑naphthyridine [4].

OLED Electron-Transport and Blue-Emission Material Engineering

Derivatization of 1,5‑naphthyridine (e.g., 4,8‑substituted analogs) yields materials with demonstrated electron‑transport and blue‑emission properties for organic light‑emitting devices, an application profile where 1,5‑naphthyridine has shown specific utility over other naphthyridine isomers [5].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Isomer-specific basicity profile
Protonation-dependent binding assay context
Bimetallic catalyst and coordination polymer synthesis
Bridging coordination geometry
Dinuclear complex formation and catalytic performance
SAR library diversification
Sequential metalation chemistry
Derivatization efficiency and scope verification
OLED electron-transport and blue-emission material research
Optoelectronic property profile
Electron-transport and emission performance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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